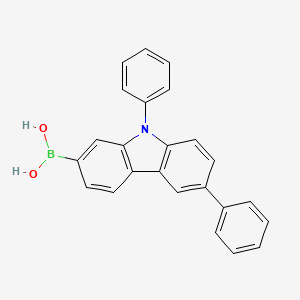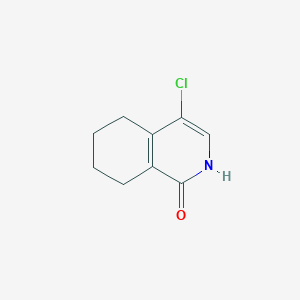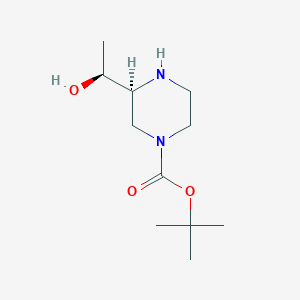
(6,9-Diphenylcarbazol-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6,9-Diphenylcarbazol-2-yl)boronic acid is an organic compound that features a boronic acid group attached to a carbazole framework. Carbazole derivatives are known for their versatile applications in organic electronics, photonics, and as intermediates in organic synthesis. The incorporation of boronic acid functionality further enhances its utility in various chemical transformations, particularly in Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6,9-Diphenylcarbazol-2-yl)boronic acid typically involves the functionalization of carbazole derivatives. One common method includes the borylation of 6,9-diphenylcarbazole using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions: (6,9-Diphenylcarbazol-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are often employed in Suzuki-Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications.
科学研究应用
(6,9-Diphenylcarbazol-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of (6,9-Diphenylcarbazol-2-yl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in catalysis and molecular recognition processes.
Molecular Targets and Pathways: The compound targets specific molecular pathways depending on its application. For instance, in biological systems, it may interact with proteins or nucleic acids, altering their function and activity.
相似化合物的比较
(6,9-Diphenylcarbazole): Lacks the boronic acid functionality, limiting its reactivity in certain chemical transformations.
(3,6-Diphenylcarbazol-2-yl)boronic acid: A positional isomer with different electronic and steric properties.
Uniqueness: (6,9-Diphenylcarbazol-2-yl)boronic acid stands out due to its unique combination of carbazole and boronic acid functionalities, making it highly versatile for various applications in organic synthesis, materials science, and biological research.
属性
分子式 |
C24H18BNO2 |
|---|---|
分子量 |
363.2 g/mol |
IUPAC 名称 |
(6,9-diphenylcarbazol-2-yl)boronic acid |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)19-12-13-21-22-15-18(17-7-3-1-4-8-17)11-14-23(22)26(24(21)16-19)20-9-5-2-6-10-20/h1-16,27-28H |
InChI 键 |
QQHFITRRVVVOOL-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=C1)C3=C(N2C4=CC=CC=C4)C=CC(=C3)C5=CC=CC=C5)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bis[(aziridin-1-yl)]phosphinothioic chloride](/img/structure/B14058878.png)





![[4-(4-Chloro-phenyl)-3-cyano-6-phenyl-pyridin-2-ylsulfanyl]-acetic acid](/img/structure/B14058926.png)






